Technical Support Center: Optimizing Dioctyl Azelate (DOZ) Concentration

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Compound of Interest		
Compound Name:	Dioctyl azelate	
Cat. No.:	B1606771	Get Quote

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of **dioctyl azelate** (DOZ) to achieve the desired flexibility in polymeric materials.

Frequently Asked Questions (FAQs)

Q1: What is dioctyl azelate (DOZ) and how does it increase polymer flexibility?

A1: **Dioctyl azelate** (DOZ) is a high-performance plasticizer, an organic ester that is added to polymers to increase their flexibility, durability, and workability. It functions by embedding itself between the long polymer chains. This separates the chains, reducing the intermolecular forces and increasing the "free volume," which allows the polymer chains to move more freely past one another. This increased mobility results in a softer, more flexible material with a lower glass transition temperature (Tg).

Q2: Which polymers are compatible with **dioctyl azelate**?

A2: **Dioctyl azelate** shows good compatibility with a range of polymers, including polyvinyl chloride (PVC), vinyl chloride-vinyl acetate copolymers, polystyrene, and various synthetic rubbers like nitrile and neoprene. Its effectiveness can vary depending on the specific polymer's polarity and chemical structure.

Q3: How does the concentration of DOZ affect the mechanical properties of a polymer?



A3: Generally, as the concentration of **dioctyl azelate** increases, the following changes in mechanical properties are observed:

- Tensile Strength: Decreases.
- Elongation at Break: Increases.
- Hardness and Stiffness (Flexural Modulus): Decreases.
- Glass Transition Temperature (Tg): Decreases, indicating a wider temperature range for flexibility.

Q4: Are there any potential issues with using dioctyl azelate?

A4: Like many plasticizers, DOZ can be prone to migration, especially at higher concentrations or when in contact with certain solvents. This can lead to a loss of flexibility over time as the plasticizer leaches out of the polymer matrix. The selection of the appropriate concentration and consideration of the end-use environment are crucial to mitigate this.

Troubleshooting Guide: Achieving Desired Polymer Flexibility

This guide addresses common issues encountered when trying to optimize the flexibility of a polymer using **dioctyl azelate**.

Troubleshooting & Optimization

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Problem	Potential Cause	Recommended Solutions
Final polymer is too brittle or stiff.	Insufficient DOZ concentration.	1. Incrementally Increase DOZ: Increase the concentration of DOZ in small increments (e.g., 5 phr - parts per hundred resin) and re-evaluate the mechanical properties. 2. Ensure Homogeneous Mixing: Verify that the DOZ is uniformly dispersed throughout the polymer matrix during compounding. Inconsistent mixing can lead to localized areas of brittleness.[1]
Final polymer is too soft or tacky.	Excessive DOZ concentration.	1. Reduce DOZ Concentration: Decrease the amount of DOZ in the formulation. 2. Consider a Co-plasticizer: In some applications, blending DOZ with a secondary, less efficient plasticizer can help to fine-tune the flexibility without making the material overly soft.
Inconsistent flexibility between batches.	Variation in processing conditions or inaccurate measurements.	1. Standardize Procedures: Ensure consistent mixing times, temperatures, and cooling rates during processing. 2. Accurate Dosing: Use precise measurement techniques for adding DOZ to the polymer resin.
Loss of flexibility over time.	Plasticizer migration or volatilization.	Optimize Concentration: Use the lowest concentration of DOZ that still provides the



desired flexibility. 2. Consider Polymer Blends: Blending with a less permeable polymer can help to reduce plasticizer migration. 3. Cross-linking: For some polymers, cross-linking can create a network that helps to lock the plasticizer in place.

Data Presentation: Effect of Diester Plasticizers on PVC Properties

The following table summarizes the mechanical and thermal properties of PVC films plasticized with 50 phr (parts per hundred resin) of different diester plasticizers, including Di(2-ethylhexyl) azelate (a common type of **dioctyl azelate**).

Property	Unplasticized PVC	PVC with 50 phr Di(2- ethylhexyl) azelate	PVC with 50 phr Di(2- ethylhexyl) suberate	PVC with 50 phr Di(2- ethylhexyl) sebacate
Tensile Strength (MPa)	High (not specified)	Lower	Lower	Lower
Elongation at Break (%)	Low (not specified)	High	High	High
Glass Transition Temperature (Tg) (°C)	~80-85	69.13	71.90	65.36
Max. Degradation Temp (°C)	Not specified	290.83	287.06	281.68

Data adapted from a comparative study on diester plasticizers.[2]



Experimental Protocols Tensile Properties Testing (ASTM D882)

This method is used to determine the tensile strength and elongation at break of thin plastic sheeting (less than 1.0 mm thick).[3][4][5]

- Specimen Preparation: Cut rectangular test specimens from the plastic sheet. The specimens should be free of nicks and cuts.
- Apparatus: A universal testing machine (UTM) with appropriate grips and a load cell.[4]
- Procedure:
 - Condition the specimens at a standard laboratory temperature of 23°C and 50% relative humidity.[4]
 - Measure the width and thickness of the specimen.
 - Mount the specimen in the grips of the UTM.
 - Apply a constant rate of grip separation until the specimen breaks.
 - Record the maximum load and the elongation at the point of rupture.
- Calculations:
 - Tensile Strength (MPa): Maximum load / Original cross-sectional area.
 - Elongation at Break (%): (Increase in length at break / Original length) x 100.

Flexural Properties Testing (ASTM D790)

This method determines the flexural modulus (stiffness) of plastics.[6][7][8][9]

- Specimen Preparation: Use rectangular bar-shaped specimens of specified dimensions (e.g., 12.7 mm wide, 3.2 mm thick, 127 mm long).[8]
- Apparatus: A universal testing machine with a three-point bending fixture.[8][10]



• Procedure:

- Place the specimen on two supports.
- Apply a load to the midpoint of the specimen at a constant rate.
- Record the load versus deflection data. The test is typically stopped when the specimen breaks or reaches 5% strain.[8][9][10]

Calculation:

 Flexural Modulus (MPa): Calculated from the slope of the initial linear portion of the stressstrain curve.

Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the glass transition temperature.[11][12]

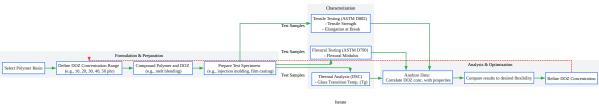
- Specimen Preparation: A small sample (typically 5-10 mg) is weighed and sealed in an aluminum pan.[13]
- Apparatus: A Differential Scanning Calorimeter.

Procedure:

- Place the sample pan and an empty reference pan into the DSC cell.
- Heat the sample at a constant rate (e.g., 10°C/min).
- The heat flow is monitored as a function of temperature. The glass transition is observed as a step change in the heat flow curve.[12]
- Analysis: The Tg is typically determined as the midpoint of the transition region in the heat flow curve.[12]



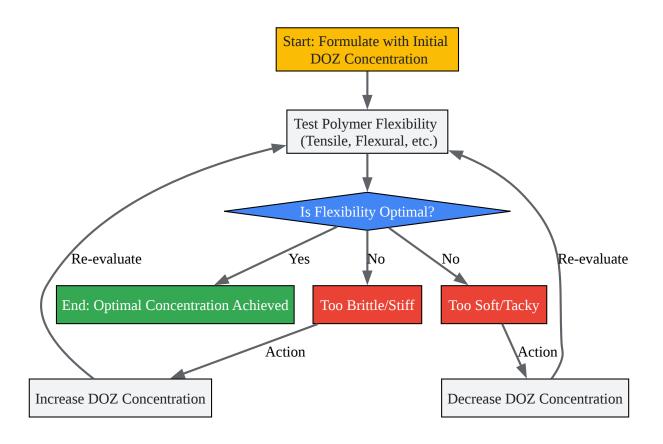
Visualizations



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Caption: Workflow for optimizing DOZ concentration.





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Caption: Troubleshooting logic for flexibility.

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